molecular formula C25H24ClN3 B2871187 1-[(3-chlorophenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine CAS No. 1025724-80-4

1-[(3-chlorophenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine

Cat. No.: B2871187
CAS No.: 1025724-80-4
M. Wt: 401.94
InChI Key: GCYCQBIKZVSZSX-UHFFFAOYSA-N
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Description

1-[(3-chlorophenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine is a complex organic compound that features a piperidine ring substituted with a chlorophenylmethyl group and a naphthalenyl-pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chlorophenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, which can be synthesized via a one-pot three-component reaction under microwave irradiation. This involves the reaction of an α, β-unsaturated ketone with hydrazine derivatives, followed by oxidative aromatization to form the pyrazole ring .

The piperidine ring can be introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a chlorophenylmethyl halide under basic conditions. The final product is obtained after purification and characterization using techniques such as FT-IR, HR-MS, and NMR spectroscopy .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[(3-chlorophenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls or carboxyls.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl or carboxyl derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(3-chlorophenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine involves its interaction with specific molecular targets. For instance, pyrazole derivatives are known to bind to enzymes and receptors, modulating their activity. The compound may interact with proteins involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Molecular docking studies can provide insights into the binding affinity and mode of interaction with target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3-chlorophenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties and reactivity compared to other pyrazole derivatives. Its combination of a piperidine ring with a chlorophenylmethyl and naphthalenyl-pyrazolyl group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3/c26-21-8-3-5-18(15-21)17-29-13-11-20(12-14-29)24-16-25(28-27-24)23-10-4-7-19-6-1-2-9-22(19)23/h1-10,15-16,20H,11-14,17H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYCQBIKZVSZSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NN2)C3=CC=CC4=CC=CC=C43)CC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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